1-(Dichloromethyl)-3-iodobenzene
CAS No.:
Cat. No.: VC18339149
Molecular Formula: C7H5Cl2I
Molecular Weight: 286.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2I |
|---|---|
| Molecular Weight | 286.92 g/mol |
| IUPAC Name | 1-(dichloromethyl)-3-iodobenzene |
| Standard InChI | InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
| Standard InChI Key | ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)I)C(Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Configuration
The benzene ring in 1-(Dichloromethyl)-3-iodobenzene features a dichloromethyl group at the first carbon and an iodine atom at the third carbon (meta position). This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atoms polarize the dichloromethyl group, while the iodine atom introduces steric bulk and polarizability. The compound’s InChIKey (CWGGDQMRBOFYKS-UHFFFAOYSA-N) and SMILES notation (ClC(C1=CC(=CC=C1)I)Cl) provide precise representations of its topology.
Synthesis Methods
Friedel-Crafts Dichloromethylation
A common route involves Friedel-Crafts alkylation, where benzene derivatives react with dichloromethyl chloride (Cl₂CHCl) in the presence of Lewis acids like aluminum chloride (AlCl₃). This method selectively introduces the dichloromethyl group at the meta position when an iodine atom is already present, leveraging directing effects.
Halogen Exchange Reactions
Iodination of pre-dichloromethylated benzene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) offers another pathway. For example, 1-(Dichloromethyl)benzene can undergo electrophilic iodination at the meta position under controlled conditions.
Catalytic Cross-Coupling
Applications in Scientific Research
Organic Synthesis Intermediate
The dichloromethyl and iodine groups serve as versatile handles for further functionalization. The iodine atom participates in cross-coupling reactions to form biaryl structures, while the dichloromethyl group can be hydrolyzed to carbonyls or reduced to methyl groups. This dual functionality makes the compound a precursor to pharmaceuticals and agrochemicals.
Medicinal Chemistry
Preliminary studies suggest antimicrobial and anticancer potential. The iodine atom enhances lipophilicity, facilitating membrane penetration, while the dichloromethyl group may interact with cellular thiols, disrupting redox homeostasis. For example, derivatives of this compound have shown inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and breast cancer cell lines (IC₅₀: 12 µM).
Materials Science
In polymer chemistry, 1-(Dichloromethyl)-3-iodobenzene acts as a monomer for halogen-rich polymers with flame-retardant properties. Its incorporation into polyaryl ether ketones (PAEKs) improves thermal stability, with glass transition temperatures exceeding 200°C.
Comparative Analysis with Structural Analogs
The reactivity and applications of 1-(Dichloromethyl)-3-iodobenzene are influenced by its unique substitution pattern. The table below highlights key differences with related compounds:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| 1-(Chloromethyl)-3-iodobenzene | Single chlorine atom at methyl group | Lower reactivity in nucleophilic substitution |
| 1-(Dichloromethyl)-4-iodobenzene | Iodine at para position | Altered electronic effects and steric hindrance |
| 1-(Dichloromethyl)-3-bromobenzene | Bromine instead of iodine | Reduced polarizability and coupling efficiency |
The meta-iodo configuration in 1-(Dichloromethyl)-3-iodobenzene enhances its utility in regioselective reactions compared to para-substituted analogs.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with biological targets, such as enzyme active sites or DNA, could unlock novel therapeutic applications. Computational modeling (e.g., DFT calculations) may predict binding affinities and reaction pathways.
Green Synthesis Methods
Developing solvent-free or catalytic processes to reduce waste and energy consumption aligns with sustainable chemistry goals. For instance, microwave-assisted synthesis could shorten reaction times from hours to minutes.
Advanced Material Development
Incorporating 1-(Dichloromethyl)-3-iodobenzene into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may yield materials with tailored porosity and halogen-bonding capabilities for gas storage or catalysis.
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